![molecular formula C24H17N3 B14181325 1,3-Diphenyl-6-vinyl-1H-pyrazolo[3,4-b]quinoline CAS No. 862423-26-5](/img/structure/B14181325.png)
1,3-Diphenyl-6-vinyl-1H-pyrazolo[3,4-b]quinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Diphenyl-6-vinyl-1H-pyrazolo[3,4-b]quinoline is a heterocyclic compound that belongs to the pyrazoloquinoline family This compound is known for its unique structural features, which include a pyrazole ring fused to a quinoline ring system, with phenyl groups at positions 1 and 3, and a vinyl group at position 6
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Diphenyl-6-vinyl-1H-pyrazolo[3,4-b]quinoline typically involves a multi-step process. One common method is the Friedländer condensation, which involves the reaction of o-aminoacetophenone with 2,5-diphenyl-2,4-dihydro-3H-pyrazol-3-one. The resulting intermediate is then subjected to further reactions to introduce the vinyl group at position 6 .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of specific catalysts, solvents, and reaction conditions to streamline the process and make it more cost-effective .
Chemical Reactions Analysis
Types of Reactions
1,3-Diphenyl-6-vinyl-1H-pyrazolo[3,4-b]quinoline undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are commonly employed.
Major Products
The major products formed from these reactions include various substituted pyrazoloquinoline derivatives, which can exhibit different chemical and physical properties depending on the nature of the substituents .
Scientific Research Applications
1,3-Diphenyl-6-vinyl-1H-pyrazolo[3,4-b]quinoline has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1,3-Diphenyl-6-vinyl-1H-pyrazolo[3,4-b]quinoline involves its interaction with specific molecular targets. The compound’s fluorescent properties are attributed to intramolecular charge transfer processes, which can be modulated by the presence of various cations and other chemical species . This makes it a valuable tool for sensing and detection applications.
Comparison with Similar Compounds
Similar Compounds
1,3-Diphenyl-1H-pyrazolo[3,4-b]quinoline: Lacks the vinyl group at position 6.
1,3-Diphenyl-6-methyl-1H-pyrazolo[3,4-b]quinoline: Contains a methyl group instead of a vinyl group at position 6.
1,3-Diphenyl-6-ethynyl-1H-pyrazolo[3,4-b]quinoline: Contains an ethynyl group at position 6.
Uniqueness
The vinyl group can participate in additional chemical reactions, such as polymerization and cross-coupling, expanding the compound’s utility in various fields .
Properties
CAS No. |
862423-26-5 |
|---|---|
Molecular Formula |
C24H17N3 |
Molecular Weight |
347.4 g/mol |
IUPAC Name |
6-ethenyl-1,3-diphenylpyrazolo[3,4-b]quinoline |
InChI |
InChI=1S/C24H17N3/c1-2-17-13-14-22-19(15-17)16-21-23(18-9-5-3-6-10-18)26-27(24(21)25-22)20-11-7-4-8-12-20/h2-16H,1H2 |
InChI Key |
ICCQWJKUAKCRKE-UHFFFAOYSA-N |
Canonical SMILES |
C=CC1=CC2=CC3=C(N=C2C=C1)N(N=C3C4=CC=CC=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


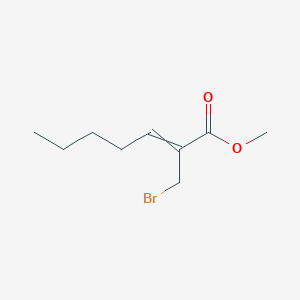
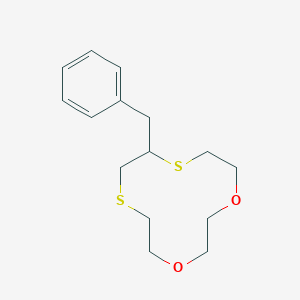
![2,2'-[Methylenebis(sulfonylethene-2,1-diyl)]bis(6-bromopyridine)](/img/structure/B14181252.png)
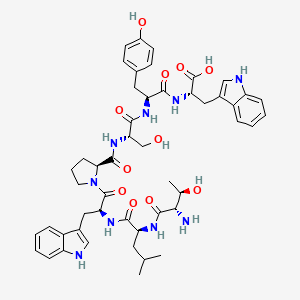



![4-[5-(Furan-2-yl)pyrazin-2-yl]butane-1,2,3-triol](/img/structure/B14181295.png)
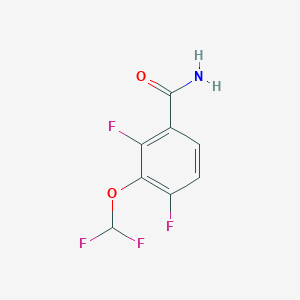
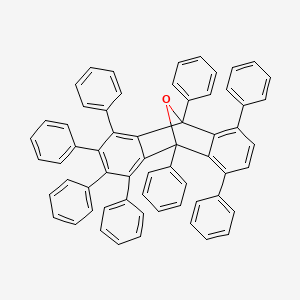
![(1S,4S,6R)-1-Methyl-4-(prop-1-en-2-yl)-7-azabicyclo[4.1.0]heptane](/img/structure/B14181308.png)
![1-Phenyl-2-{[3-(triethoxysilyl)propyl]sulfanyl}dodecan-1-one](/img/structure/B14181313.png)
![1-{2-Benzyl-6-[2-(trimethylsilyl)ethyl]phenyl}ethan-1-one](/img/structure/B14181315.png)

